molecular formula C15H20ClN B1484882 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 2098058-72-9

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No. B1484882
CAS RN: 2098058-72-9
M. Wt: 249.78 g/mol
InChI Key: WATJUBIQMSTICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride (DMAHCl) is an organic compound that has been studied for its potential applications in scientific research. DMAHCl is a white crystalline solid with a molecular weight of 248.7 g/mol and a melting point of 97-99°C. It is a derivative of naphthalene, an aromatic hydrocarbon which is found in coal tar and petroleum. DMAHCl is used as a reagent in organic synthesis and has been studied for its potential applications in the fields of medicinal chemistry, materials science, and analytical chemistry.

Scientific Research Applications

Photophysical Studies

The photophysical behavior of compounds closely related to 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride, such as acrylodan and prodan, has been examined in various solvents to understand their emission properties. These studies are crucial for applications in biological systems, where these compounds are used as probes. The research aims to rationalize the interpretation of emission maxima in terms of solvent-specific and general effects, enhancing the understanding of their behavior in complex biological environments (Moreno Cerezo et al., 2001).

Synthesis and Properties

Research has been conducted on the synthesis and photophysical properties of compounds like 2,5-PRODAN, which share structural similarities with this compound. These compounds exhibit solvatochromism and are used to explore charge-transfer states, contributing to the development of new fluorescent dyes and probes for scientific research (Abelt et al., 2011).

Flame Retardancy and Epoxy Resins

Amines derived from naphthalene have been used as reactive flame retardants and curing agents for commercial epoxy resins, highlighting their importance in materials science. The thermal properties and flame retardancy of these epoxy thermosets have been studied, demonstrating the compounds' effectiveness in improving material safety and performance (Agrawal & Narula, 2014).

Fluorophore Development for Microscopy

The development of fluorescent dyes like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) illustrates the use of naphthalen-1-yl-based compounds in creating tools for biological imaging. These dyes are designed to be sensitive to solvent polarity and viscosity, making them useful for visualizing cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).

properties

IUPAC Name

2,2-dimethyl-3-naphthalen-1-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9H,10-11,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATJUBIQMSTICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.